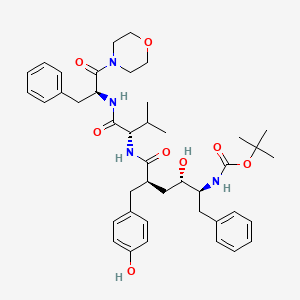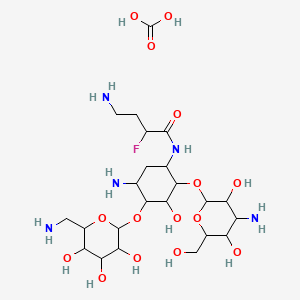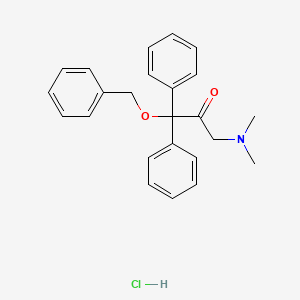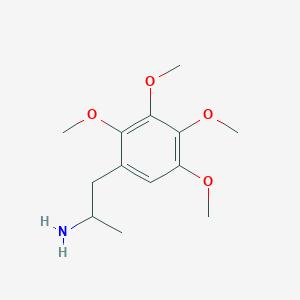
Nonioside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonioside A can be synthesized through several methods, including the ether injection method, thin film hydration method, reverse phase evaporation method, and sonication method . These methods involve the use of nonionic surfactants and cholesterol to form niosomes, which are vesicles that can encapsulate the compound.
Ether Injection Method: This involves dissolving the compound in diethyl ether and injecting it into an aqueous phase containing surfactants. The ether is then evaporated, forming niosomes.
Thin Film Hydration Method: The compound is dissolved in a mixture of chloroform and methanol, which is then evaporated to form a thin film. This film is hydrated with an aqueous phase to form niosomes.
Reverse Phase Evaporation Method: The compound is dissolved in an organic solvent and mixed with an aqueous phase. The mixture is then subjected to sonication and the organic solvent is evaporated to form niosomes.
Sonication Method: The compound is dissolved in an aqueous phase containing surfactants and subjected to sonication to form niosomes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the thin film hydration method due to its efficiency and scalability. This method allows for the production of large quantities of niosomes containing this compound, which can be used for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Nonioside A undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride, resulting in reduced derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Various nucleophiles such as amines and thiols
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Nonioside A is used as a model compound for studying saccharide fatty acid esters and their properties.
Biology: It has been shown to have anti-inflammatory and anti-diabetic properties, making it a potential candidate for the development of new therapeutic agents.
Medicine: this compound is being investigated for its potential use in the treatment of inflammatory diseases and diabetes.
Industry: this compound is used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties.
Wirkmechanismus
The mechanism of action of Nonioside A involves its interaction with various molecular targets and pathways . It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide and cyclooxygenase-2. This inhibition is achieved through the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. Additionally, this compound has been shown to modulate glucose metabolism, which contributes to its anti-diabetic effects.
Vergleich Mit ähnlichen Verbindungen
Nonioside A is unique among saccharide fatty acid esters due to its specific structure and biological activities . Similar compounds include:
- Nonioside P
- Nonioside Q
- Nonioside R
- Nonioside S
- Nonioside T
These compounds share similar structural features but differ in their specific fatty acid and saccharide components. This compound stands out due to its potent anti-inflammatory and anti-diabetic properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
291293-51-1 |
|---|---|
Molekularformel |
C17H30O11 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(3-methylbut-3-enoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O11/c1-7(2)3-4-25-16-14(23)13(22)11(20)9(28-16)6-26-17-15(24)12(21)10(19)8(5-18)27-17/h8-24H,1,3-6H2,2H3/t8-,9-,10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 |
InChI-Schlüssel |
KNJRIEFLSCUKAY-BNTHRHBTSA-N |
Isomerische SMILES |
CC(=C)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC(=C)CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanamide, N,N'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo-4,1-phenylene)]bis[3-oxo-](/img/structure/B12764938.png)











![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
